![molecular formula C17H23NO3 B5234498 N-(4-ethylcyclohexyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B5234498.png)
N-(4-ethylcyclohexyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-ethylcyclohexyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide, commonly known as EBDB or Ethylone, is a synthetic cathinone and a member of the phenethylamine family. It is a designer drug that is structurally similar to amphetamines and MDMA. EBDB has gained popularity in the recreational drug market due to its psychoactive effects, but it has also been studied for its potential therapeutic applications.
Wirkmechanismus
EBDB works by increasing the levels of neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain. It acts as a reuptake inhibitor, preventing the reabsorption of these neurotransmitters and prolonging their effects.
Biochemical and Physiological Effects:
The psychoactive effects of EBDB include euphoria, increased sociability, and heightened sensory perception. It also causes an increase in heart rate, blood pressure, and body temperature. However, due to its structural similarity to MDMA, it may also have neurotoxic effects on the brain.
Vorteile Und Einschränkungen Für Laborexperimente
EBDB has advantages over other psychoactive drugs due to its unique chemical structure and potential therapeutic applications. However, its recreational use and legal status may limit the availability of research-grade material for scientific studies.
Zukünftige Richtungen
Further research is needed to fully understand the potential therapeutic applications and risks associated with EBDB. Studies could focus on optimizing the synthesis method to produce higher yields and purer product. Additionally, investigations into the long-term effects of EBDB on the brain and its potential for addiction should be conducted. Finally, clinical trials could be conducted to test the efficacy of EBDB as a treatment for psychiatric disorders.
Synthesemethoden
The synthesis of EBDB involves the condensation of 3,4-methylenedioxyphenylpropan-2-one with ethylamine and cyclohexanone. The reaction is catalyzed by sodium borohydride and acetic acid, and the product is purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
EBDB has been studied for its potential use in treating psychiatric disorders such as depression, anxiety, and post-traumatic stress disorder. It has also been investigated for its neuroprotective and anti-inflammatory properties.
Eigenschaften
IUPAC Name |
N-(4-ethylcyclohexyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3/c1-2-12-3-6-14(7-4-12)18-17(19)13-5-8-15-16(11-13)21-10-9-20-15/h5,8,11-12,14H,2-4,6-7,9-10H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMRUDKFQOWWPPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC(CC1)NC(=O)C2=CC3=C(C=C2)OCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethylcyclohexyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.